Methyl 5-(bromomethyl)-2-methoxybenzoate

Catalog No.
S1914213
CAS No.
98165-65-2
M.F
C10H11BrO3
M. Wt
259.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-(bromomethyl)-2-methoxybenzoate

CAS Number

98165-65-2

Product Name

Methyl 5-(bromomethyl)-2-methoxybenzoate

IUPAC Name

methyl 5-(bromomethyl)-2-methoxybenzoate

Molecular Formula

C10H11BrO3

Molecular Weight

259.1 g/mol

InChI

InChI=1S/C10H11BrO3/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-5H,6H2,1-2H3

InChI Key

ZNQXAVJDXSCHGF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CBr)C(=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CBr)C(=O)OC
  • Search Results: A PubChem search for "Methyl 5-(bromomethyl)-2-methoxybenzoate" yields no results, indicating a lack of a characterized compound in this specific form [].
  • Similar Compounds: There are entries for related molecules, such as Methyl 2-(bromomethyl)-5-methoxybenzoate (CAS No. 788081-99-2) but no scientific research applications are explicitly mentioned [].

Further Exploration:

While dedicated research on Methyl 5-(bromomethyl)-2-methoxybenzoate seems absent, it might be present in less-cited publications or as an intermediate in a larger synthesis. Here are some suggestions for further exploration:

  • Review Articles: Scientific articles that cover a broader range of methoxybenzoate derivatives might mention this specific compound.
  • Patent Literature: Patent applications sometimes disclose novel compounds and their potential applications. Searching for patents mentioning similar molecules could provide clues.

Methyl 5-(bromomethyl)-2-methoxybenzoate is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of approximately 259.10 g/mol. It features a methoxy group (-OCH3) and a bromomethyl group (-CH2Br) attached to a benzoate structure, making it a member of the class of brominated aromatic compounds. The compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactivity and potential biological activity.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of various substituted products.
  • Reduction: The compound can be reduced to yield methyl 5-methyl-2-methoxybenzoate.
  • Oxidation: Oxidative reactions can convert the ester group into a carboxylic acid, producing 5-(bromomethyl)-2-methoxybenzoic acid.

Common reagents for these reactions include sodium hydroxide for nucleophilic substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation.

Research indicates that methyl 5-(bromomethyl)-2-methoxybenzoate exhibits notable biological activity, particularly in pharmacological applications. Its brominated structure allows it to participate in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling reaction, which is significant in drug development. This compound is being investigated for its potential therapeutic effects, although specific biological targets and mechanisms remain an area of ongoing research.

The synthesis of methyl 5-(bromomethyl)-2-methoxybenzoate typically involves several steps:

  • Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst (e.g., iron or aluminum bromide) to introduce the bromomethyl group at the desired position on the benzene ring.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods may vary depending on specific experimental conditions and desired yields.

Methyl 5-(bromomethyl)-2-methoxybenzoate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Research: The compound is explored for developing new drugs due to its unique reactivity profile.
  • Material Science: Utilized in creating advanced materials with tailored properties.
  • Chemical Biology: Employed in studies involving biomolecule modifications and biological pathway investigations.

Studies on methyl 5-(bromomethyl)-2-methoxybenzoate have highlighted its potential interactions with various biological molecules. Its ability to undergo nucleophilic substitution makes it a candidate for modifying proteins and nucleic acids, which could lead to insights into biochemical pathways and therapeutic applications. Further research is needed to fully elucidate its interaction mechanisms.

Methyl 5-(bromomethyl)-2-methoxybenzoate shares structural similarities with several other compounds, which can provide insights into its uniqueness:

Compound NameMolecular FormulaSimilarity Index
Methyl 2-(bromomethyl)-5-methoxybenzoateC10H11BrO31.00
Methyl 4-(bromomethyl)-2-methoxybenzoateC10H11BrO30.97
Ethyl 2-(bromomethyl)-4-methoxybenzoateC11H13BrO30.95
Methyl 2-(bromomethyl)-3-methoxybenzoateC10H11BrO30.93

Uniqueness

Methyl 5-(bromomethyl)-2-methoxybenzoate is distinguished by its specific positioning of substituents on the benzene ring, particularly the combination of both bromine and methoxy groups at strategic locations. This arrangement influences its reactivity patterns compared to analogs like methyl 4-(bromomethyl)-2-methoxybenzoate, which has different electronic properties due to the position of substituents.

XLogP3

2.6

Wikipedia

Methyl 5-(bromomethyl)-2-methoxybenzoate

Dates

Last modified: 08-16-2023

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